molecular formula C35H32N2O7 B1191557 ACP-319

ACP-319

Cat. No.: B1191557
Attention: For research use only. Not for human or veterinary use.
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Description

ACP-319 is a potent and selective phosphatidylinositol 3-kinase delta (PI3Kδ) inhibitor under clinical development for B-cell malignancies, including chronic lymphocytic leukemia (CLL) and relapsed/refractory non-Hodgkin lymphoma (NHL) . Preclinical studies demonstrate its ability to disrupt B-cell receptor signaling and tumor microenvironment interactions, leading to reduced tumor proliferation and enhanced apoptosis .

Properties

Molecular Formula

C35H32N2O7

Appearance

Solid powder

Synonyms

ACP-319;  ACP 319;  ACP319.; Unknown

Origin of Product

United States

Comparison with Similar Compounds

Key Clinical Findings :

  • Phase I Trial (CLL/iNHL): Dose-limiting toxicity (DLT) was hemolytic anemia. Grade ≥3 adverse events (AEs) included colitis (10%), infections (7%), and transaminase elevation (4%).
  • Combination Therapy: Synergy with BTK inhibitors (e.g., acalabrutinib) in murine CLL models improved survival by >2 weeks compared to monotherapy. Tumor control correlated with suppression of NF-κB signaling and downregulation of anti-apoptotic proteins BCL-xL and MCL-1 .
  • Ongoing Trials : A Phase 1/2 study (NCT02328014) evaluates ACP-319 combined with acalabrutinib in relapsed/refractory B-cell NHL, with preliminary data suggesting enhanced CD8+ T-cell infiltration and reduced PD-L1+ macrophages in ovarian cancer models .

Comparison with Similar PI3Kδ Inhibitors

Table 1: Comparative Profile of PI3Kδ Inhibitors in B-Cell Malignancies

Compound Target Key Indications ORR (Clinical Trial Data) Notable Adverse Events (≥Grade 3) Development Status Combination Partners
This compound PI3Kδ CLL, NHL Not yet reported (Phase 1/2) Hemolytic anemia (DLT), colitis (10%), infections (7%) Phase 1/2 (NCT02328014) Acalabrutinib, anti-PD-L1
INCB050465 PI3Kδ DLBCL, MCL, FL 61% (NHL overall) Colitis, pneumonia, transaminase elevation Phase 2 (disease-specific trials) Bendamustine, obinutuzumab
Idelalisib PI3Kδ CLL, FL, SLL (FDA-approved) 57% (CLL), 54–58% (iNHL) Colitis (13–29%), pneumonitis (3–5%), transaminitis (14–53%) Approved (2014) Rituximab, ofatumumab
Duvelisib PI3Kδ/γ CLL/SLL, FL (FDA-approved) 78% (CLL), 42% (FL) Colitis (12%), infections (21%), transaminitis (15%) Approved (2018) None (monotherapy)
Acalisib PI3Kδ NHL, CLL 33.3% (NHL), 85% (CLL) Transaminitis, diarrhea, rash Discontinued (toxicity concerns) N/A
Umbralisib PI3Kδ/CK1ε MZL, FL 45–52% (MZL/FL) Hypertension (9%), neutropenia (8%) Approved (2021) Ublituximab

Key Differentiators of this compound

Safety Profile: this compound exhibits a lower incidence of transaminase elevation (4% ≥Grade 3) compared to idelalisib (14–53%) and duvelisib (15%) .

Mechanistic Synergy: Preclinical data highlight superior tumor control when combined with acalabrutinib, attributed to dual BTK/PI3Kδ pathway inhibition. This synergy reduces tumor proliferation and enhances apoptosis more effectively than monotherapies . In contrast, idelalisib and duvelisib are primarily used as monotherapies or with anti-CD20 antibodies, lacking robust combination data with BTK inhibitors .

Clinical Development Strategy :

  • This compound is prioritized for combination regimens, particularly with next-generation BTK inhibitors (e.g., acalabrutinib), to overcome resistance and improve durability of responses .
  • Competitors like INCB050465 focus on single-agent activity in specific NHL subtypes (e.g., marginal zone lymphoma) .

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